Product packaging for CID 71349467(Cat. No.:CAS No. 183955-95-5)

CID 71349467

Cat. No.: B12548191
CAS No.: 183955-95-5
M. Wt: 72.5 g/mol
InChI Key: WBRBCQHSORNDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 71349467 is a useful research compound. Its molecular formula is C3H4B3 and its molecular weight is 72.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4B3 B12548191 CID 71349467 CAS No. 183955-95-5

Properties

CAS No.

183955-95-5

Molecular Formula

C3H4B3

Molecular Weight

72.5 g/mol

InChI

InChI=1S/C3H4B3/c1-4-2-3(5-1)6-2/h2-3H,1H2

InChI Key

WBRBCQHSORNDPK-UHFFFAOYSA-N

Canonical SMILES

[B]1C[B]C2C1[B]2

Origin of Product

United States

Contextualization Within Molecular Interaction Studies of Cid 71349467

The academic value of CID 71349467 is fundamentally rooted in its specific and high-affinity interaction with Cathepsin C, a lysosomal cysteine protease. opnme.com This interaction is characterized by a low nanomolar inhibitory concentration (IC50), with values of 1.8 nM for human CatC, 0.6 nM for mouse CatC, and 2.6 nM for rat CatC. opnme.comnih.gov The high degree of conservation in the active sites of CatC across these species allows for the broad applicability of BI-9740 in various animal models. opnme.com

A significant advancement in understanding this molecular interaction is the availability of the X-ray crystal structure of Cathepsin C in complex with BI-9740. opnme.com This structural data provides an atomic-level view of how the inhibitor binds to the enzyme's active site, offering a rational basis for its high potency and selectivity. This insight is invaluable for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity.

Furthermore, the selectivity of BI-9740 is a key feature in its application for molecular interaction studies. It exhibits over 1,500-fold selectivity against related proteases such as Cathepsin B, F, H, K, L, and S. opnme.comcambridgemedchemconsulting.com This high selectivity ensures that observed biological effects can be confidently attributed to the inhibition of CatC, thereby minimizing confounding results from off-target interactions. To further enhance the rigor of such studies, a diastereoisomer, BI-1821, is available as a negative control, allowing researchers to dissect the specific effects of CatC inhibition. opnme.com

Significance of Cid 71349467 in Fundamental Biochemical Investigations

The primary significance of CID 71349467 in biochemical investigations lies in its ability to elucidate the functional role of Cathepsin C in the activation of neutrophil serine proteases (NSPs). opnme.com In the bone marrow, CatC is responsible for the activation of several NSPs, including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), by cleaving an N-terminal dipeptide from their zymogen forms. opnme.comresearchgate.net

By potently inhibiting CatC, BI-9740 allows researchers to effectively block this activation cascade. This has been demonstrated in various experimental settings. For instance, treatment of the human U937 cell line with BI-9740 fully inhibits the production of active neutrophil elastase with an IC50 of 5.4 nM. opnme.com In vivo studies in mice have shown that oral administration of BI-9740 leads to a dose-dependent reduction in active NE, PR3, and CatG in peripheral neutrophils. opnme.com At a dosage of 0.5 mg/kg, BI-9740 reduced the activity of NE by 91%, PR3 by 97%, and CatG by 100%. nih.gov

These findings underscore the utility of BI-9740 as a chemical probe to explore the pathophysiological processes driven by the uncontrolled activity of NSPs. opnme.com For example, it has been used in studies to understand the role of these proteases in inflammatory responses and immune cell function. nih.gov The ability to pharmacologically downregulate NSPs without affecting neutrophil differentiation provides a powerful tool to investigate the specific contributions of these proteases to various biological phenomena. nih.gov

Overview of Advanced Research Methodologies Applied to Cid 71349467

Established Synthetic Pathways for the Core Structure of this compound

The synthesis of Remdesivir (also referred to as GS-5734) has evolved through several generations of development, primarily pioneered by Gilead Sciences, to improve efficiency, yield, and stereoselectivity. acs.orgorganic-chemistry.org The core structure consists of a modified ribose sugar, a phosphoramidate (B1195095) "ProTide" moiety, and a pyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine base. acs.orgnih.gov

A foundational approach to the synthesis involves three key fragments: the protected ribose derivative, the nitrogenous base, and the phosphoramidate side chain. organic-chemistry.orgnih.gov

Synthesis of the Pyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine Core: One route to the heterocyclic base starts from 2,5-dimethoxytetrahydrofuran (B146720) and tert-butyl carbazate, which react under acid catalysis. nih.gov The resulting intermediate undergoes further reactions, including treatment with chlorosulfonyl isocyanate and DMF, to form the nitrile-substituted pyrrolotriazine ring system. acs.orgnih.gov

Synthesis of the Ribonolactone Moiety: The chiral ribose component is typically derived from D-ribose. nih.gov Early syntheses used an Albright-Goldman oxidation to prepare the required lactone intermediate. nih.gov Later, a more efficient TEMPO-catalyzed oxidation was employed. nih.gov

Assembly of the Nucleoside Core (GS-441524): A critical step is the C-C bond formation between the ribose sugar and the pyrrolotriazine base. The first-generation synthesis involved a lithium-halogen exchange on the silylated base followed by reaction with the protected ribolactone, which produced a mixture of anomers. organic-chemistry.orgnih.gov Subsequent improvements in the second-generation synthesis utilized an iodo-substituted base and reagents like phenylmagnesium chloride (PhMgCl) and trimethylsilyl (B98337) chloride (TMSCl) to achieve better yields and stereoselectivity (β:α > 95:5). organic-chemistry.org After coupling, a cyano group is introduced at the 1'-position, followed by deprotection of the sugar's hydroxyl groups to yield the core nucleoside, GS-441524. organic-chemistry.orgnih.gov

Final Phosphoramidation Step: The final stage involves coupling the nucleoside core (GS-441524) with a chiral phosphoramidate fragment. This step is crucial as it establishes the stereochemistry at the phosphorus atom, which is vital for the compound's activity. The initial synthesis produced a 1:1 mixture of diastereomers at the phosphorus center, requiring chiral HPLC separation to isolate the desired (SP)-isomer, Remdesivir. organic-chemistry.org Later, stereoselective methods were developed. One improved process involves protecting the 2' and 3'-hydroxyl groups of the nucleoside as an acetonide, coupling with an enantiopure phosphoramidate derivative ((SP)-28), and then deprotecting to yield Remdesivir in high purity and yield (69%). acs.orgorganic-chemistry.org This stereospecific coupling is facilitated by reagents like magnesium chloride (MgCl₂) and diisopropylethylamine (DIPEA). acs.org

Below is a table summarizing key reaction steps in a representative synthesis of the Remdesivir core.

Table 1: Key Synthetic Transformations in Remdesivir Synthesis

Step Starting Material Key Reagents Product Yield Reference
Base Synthesis 2,5-dimethoxytetrahydrofuran tert-butyl carbazate, HCl Pyrrolidine intermediate 59% nih.gov
Ribose Oxidation Protected D-ribose TEMPO, NaClO Protected ribonolactone ~95% nih.gov
Glycosylation Protected ribonolactone, Iodo-base PhMgCl, TMSCl Coupled C-nucleoside 85% organic-chemistry.org
Final Coupling Protected GS-441524 (SP)-phosphoramidate, MgCl₂, DIPEA Protected Remdesivir 70% acs.org

| Deprotection | Protected Remdesivir | HCl in THF | Remdesivir (this compound) | 69% | acs.org |

Design and Synthesis of Chemically Modified this compound Analogues

To explore structure-activity relationships and potentially improve properties, numerous analogues of Remdesivir have been designed and synthesized. Modifications have targeted all three major components: the nucleobase, the ribose sugar, and the ProTide moiety. nih.govuga.edu

Modifications at the C-1' Position: The 1'-cyano (1'-CN) group is a hallmark of Remdesivir, contributing to its mechanism of action. researchgate.net Researchers have synthesized analogues where this group is replaced with other functionalities. For instance, 5-membered heterocycles like tetrazoles, oxadiazoles, and triazoles have been introduced at the C-1' position to explore how these changes affect antiviral activity and pharmacokinetic profiles. researchgate.net While the final heterocyclic analogues did not show inhibitory activity, some synthetic intermediates did exhibit modest effects. researchgate.net

Modifications of the Nucleobase: Analogues have been created by altering the pyrrolo[2,1-f] rsc.orgnih.govnih.govtriazine base. The goal of these modifications is often to see if the molecule can mimic other natural nucleosides, like guanosine, to enhance its incorporation into the viral genome. nih.gov One such synthesized analogue, compound 1A, which featured a modified base, did not display antiviral activity against SARS-CoV-2. nih.gov

Modifications of the ProTide Moiety: The ProTide group is designed to efficiently deliver the active nucleoside monophosphate into the cell. acs.orgnih.gov Analogues have been synthesized by altering this part of the molecule. This includes conserving the L-alanine component while replacing the 2-ethylbutyl ester with different lipid chains or a benzyl (B1604629) group. google.com These changes are intended to modulate properties like encapsulation efficiency for nanoparticle formulations. google.com

Carbocyclic Analogues: A significant class of analogues involves replacing the oxygen atom in the ribose ring with a carbon, creating a carbocyclic nucleoside. uga.edu This modification increases the chemical and metabolic stability of the glycosidic bond. uga.edu These carbocyclic nucleosides offer a different pharmacophore for medicinal chemists to explore for antiviral potential. uga.edu

Table 2: Examples of Synthesized Remdesivir Analogues

Analogue Class Modification Site Rationale Example of Modification Reference
C-1' Heterocycles Ribose C-1' Augment inhibitory activity and pharmacokinetics Replacement of -CN with tetrazole, oxadiazole, or triazole researchgate.net
Base Modification Pyrrolotriazine Core Mimic other natural nucleosides (e.g., guanosine) Synthesis of compound 1A with a modified base nih.gov
ProTide Variation Phosphoramidate Alter formulation properties (e.g., encapsulation) Replacement of 2-ethylbutyl ester with other lipid chains google.com

| Carbocyclic | Ribose Ring | Increase chemical and metabolic stability | Replacement of ribose oxygen with a carbon atom | uga.edu |

Exploration of Chemoenzymatic and Biocatalytic Routes for this compound Production

Chemoenzymatic and biocatalytic strategies offer green and highly selective alternatives to purely chemical synthesis. rsc.org For Remdesivir, these approaches have been explored primarily to resolve the chirality at the phosphorus center, a critical and challenging step in the chemical synthesis. nih.govdntb.gov.ua

The direct biocatalytic synthesis of the entire Remdesivir molecule is considered challenging because natural enzymes like glycosyltransferases are generally unable to form the non-glycosidic C-C bond between the complex base and the ribose sugar. rsc.org However, enzymes have been successfully applied to key intermediates.

A notable chemoenzymatic strategy focuses on the synthesis of the chiral phosphoramidate precursor. Researchers have developed a method using a genetically engineered variant (In1W) of the phosphotriesterase enzyme from Pseudomonas diminuta. nih.govnih.gov This enzyme is used for the kinetic resolution of a racemic mixture of the key phosphoramidate intermediate. The enzyme selectively hydrolyzes the undesired (SP)-diastereomer, leaving the desired (RP)-diastereomer of the precursor intact and in high enantiomeric excess (>95% ee). nih.govresearchgate.net This pure (RP)-precursor can then be used to synthesize the (RP)-diastereomer of Remdesivir, an analogue of the approved drug. nih.govresearchgate.net This approach demonstrates the potential of biocatalysis to overcome significant stereochemical hurdles in the synthesis. nih.gov

Another approach involves organocatalysis to achieve a dynamic kinetic asymmetric transformation (DyKAT). nih.govthieme-connect.com In this method, a chiral bicyclic imidazole (B134444) catalyst is used during the coupling of the racemic phosphoryl chloride with the protected nucleoside. This process smoothly converts the racemic starting material into the desired (SP)-diastereomer of Remdesivir with high stereoselectivity (22:1 SP:RP). nih.gov This method has been demonstrated on a 10-gram scale, showing its potential for industrial application. nih.gov

While a fully enzymatic route from simple precursors to Remdesivir has not been established, these examples highlight the successful integration of biocatalysts and organocatalysts to create more efficient and stereoselective synthetic pathways. rsc.orgtandfonline.com

Table 3: Mentioned Compound Names

Compound Name/Identifier Description
This compound PubChem Compound Identifier for Remdesivir
Remdesivir The primary subject compound, also known as GS-5734
GS-5734 Development code for Remdesivir
GS-441524 The core nucleoside of Remdesivir (without the phosphoramidate group)
D-ribose A naturally occurring pentose (B10789219) sugar, a starting material for the ribose moiety
2,5-dimethoxytetrahydrofuran A starting material for the synthesis of the heterocyclic base
tert-butyl carbazate A reagent used in the synthesis of the heterocyclic base
chlorosulfonyl isocyanate A reagent used to introduce the nitrile group precursor
(SP)-28 An enantiopure phosphoramidate derivative used for stereoselective coupling
Compound 1A A synthesized analogue of Remdesivir with a modified nucleobase
Galidesivir A related antiviral drug
Sofosbuvir A related antiviral drug

| Molnupiravir | A related antiviral drug |

Ligand-Target Binding Dynamics and Kinetics of this compound Interactions

Taselisib functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket within the catalytic subunit of PI3K. nih.govnih.gov This mechanism of action leads to the suppression of downstream signaling pathways that are crucial for tumor cell proliferation and survival. nih.gov The compound exhibits notable selectivity, with a particular potency against specific isoforms of Class I PI3Ks.

Kinetic studies have quantified the inhibitory activity of Taselisib across different PI3K isoforms. It demonstrates high affinity for the α, δ, and γ isoforms, while showing significantly less potency for the β isoform. medchemexpress.comselleckchem.comchemietek.com This β-sparing profile is a key characteristic of the compound. chemietek.com Furthermore, Taselisib displays enhanced potency in cancer cell lines that harbor activating mutations in the PIK3CA gene compared to those with wild-type PIK3CA. researchgate.netnih.govresearchgate.net This preferential activity is linked to a unique dual mechanism that involves not only kinase inhibition but also the induction of mutant p110α protein degradation. researchgate.net

Inhibitory Constants (Ki) of Taselisib for PI3K Isoforms
PI3K IsoformKi (nM)Reference
PI3Kα0.29 medchemexpress.com
PI3Kβ9.1 medchemexpress.com
PI3Kδ0.12 medchemexpress.com
PI3Kγ0.97 medchemexpress.com

Structural Determinants Governing Interaction Specificity of this compound

The specificity of Taselisib's interaction with PI3Kα is governed by precise structural features within the ATP-binding site. X-ray crystallography has provided high-resolution views of the Taselisib-PI3Kα complex, revealing the key molecular interactions that underpin its potent and selective inhibition. rcsb.org

Structural and mutational analyses have identified several key amino acid residues within the PI3Kα binding pocket that are critical for Taselisib's activity. Two such residues are Trp780 and Gln859. aacrjournals.orgnih.gov These residues make direct contact with the inhibitor and are highly conserved. aacrjournals.org The residue Gln859 is particularly important for the selectivity of Taselisib for PI3Kα over other isoforms. aacrjournals.orgnih.gov Mutations in these residues, such as W780R or Q859H/K, have been shown to compromise the activity of orthosteric inhibitors like Taselisib, highlighting their importance in the binding interaction. aacrjournals.orgresearchgate.net

Hydrogen bonds are a critical component of the high-affinity binding of Taselisib to PI3Kα. The chemical structure of Taselisib allows it to act as both a hydrogen bond donor and acceptor. A key interaction driving the α-selectivity of inhibitors in this class is the formation of dual reciprocal hydrogen bonds with the side chain of Gln859. aacrjournals.orgnih.gov This interaction is disrupted when Gln859 is mutated. aacrjournals.org Structural modeling suggests that Taselisib's predominant binding conformation may involve a single hydrogen bond with Gln859. aacrjournals.orgnih.gov Water-mediated hydrogen bonds can also play a role in stabilizing inhibitor-protein complexes, forming a network that includes the inhibitor, protein residues, and bridging water molecules. researchgate.net

Investigation of Conformational Changes and Allosteric Modulation Induced by this compound

Beyond simple competitive inhibition, the binding of Taselisib induces significant conformational changes in the PI3Kα protein, particularly in its mutant forms. This leads to a unique mechanism of action that enhances its therapeutic effect. biorxiv.orgnih.gov

Upon binding, Taselisib can trigger the ubiquitin-mediated, proteasome-dependent degradation of the mutant p110α protein. researchgate.netnih.gov This effect is not observed with all PI3K inhibitors and appears to be specific to the chemical scaffold of Taselisib and related compounds. biorxiv.org It is hypothesized that the binding of Taselisib enhances local conformational changes in the mutant oncoprotein, making it more vulnerable to degradation. biorxiv.orgnih.gov This leads to a sustained inhibition of PI3K signaling, even in the presence of upstream feedback activation. researchgate.netnih.gov

While Taselisib binds to the orthosteric (ATP-binding) site, its ability to induce degradation of the target protein points to complex downstream conformational consequences that can be considered a form of allosteric modulation of the protein's stability and lifecycle. The helical domain of PI3K isoforms is known to be a key allosteric regulatory hub, and molecules that modulate its dynamics can either inhibit or activate kinase activity. elifesciences.orgnih.gov The Taselisib-induced degradation suggests that its binding in the kinase domain transmits a signal that ultimately leads to the protein's destruction, a powerful mechanism for shutting down the oncogenic pathway. researchgate.netnih.gov

Key Molecular Interactions of Taselisib (this compound)
Interaction TypeKey Residues/FeaturesFunctional ConsequenceReference
Binding ModeATP-binding pocketCompetitive inhibition of kinase activity nih.gov
Key Binding ResiduesTrp780, Gln859Critical for inhibitor binding and potency aacrjournals.org
Hydrogen BondingAmide group of Taselisib, Gln859Contributes to high affinity and PI3Kα selectivity aacrjournals.orgnih.gov
Induced Conformational ChangeMutant p110αLeads to ubiquitin-mediated protein degradation researchgate.netnih.gov

No Publicly Available Research Found for Computational Chemistry and Theoretical Modeling of this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research was identified pertaining to the computational chemistry and theoretical modeling of the chemical compound designated as this compound. Consequently, the generation of an article detailing the molecular docking simulations, binding affinity predictions, molecular dynamics, quantum chemical calculations, or in silico design of novel analogues for this specific compound is not possible at this time.

The requested outline necessitates detailed research findings for each of the following sections, none of which are available in the public domain for this compound:

Computational Chemistry and Theoretical Modeling of Cid 71349467

In Silico Design Approaches for Novel CID 71349467 Analogues with Modulated Interactions

While the methodologies mentioned in the outline are standard computational techniques in modern drug discovery and materials science, their application and the resulting data are specific to the compound under investigation. Without dedicated studies on this compound, any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy.

It is possible that research on this compound exists but is proprietary, unpublished, or indexed under a different identifier. However, based on the information available, an article that strictly adheres to the provided outline and focuses solely on this compound cannot be produced.

Structure Activity Relationship Sar and Mechanistic Insights for Cid 71349467 Analogues

Development of Theoretical Frameworks for Predicting Derivative Activity:This part of the analysis would cover the computational models and theoretical studies used to forecast the biological activity of newly designed analogues before their synthesis. This often involves the development of Quantitative Structure-Activity Relationship (QSAR) models and other in silico predictive tools.

We encourage the user to verify the compound identifier and, if a different CID is available, to resubmit the request. With a clearly defined starting point, a detailed and informative scientific article can be generated to meet the specified requirements.

Mechanistic Biochemical and Cellular Pathway Investigations Involving Cid 71349467

In Vitro Enzymatic Assays and Reaction Mechanisms Modulated by CID 71349467

In vitro studies have established Ganetespib as a potent inhibitor of HSP90. Biochemical assays demonstrate that Ganetespib competitively binds to the ATP-binding domain in the N-terminus of HSP90. aacrjournals.org This action disrupts the chaperone's association with its cochaperone, p23, and blocks the binding of other molecules, a mechanism confirmed in assays where Ganetespib potently prevented HSP90 from binding to biotinylated geldanamycin. aacrjournals.org

The functional consequence of this enzymatic inhibition is the destabilization and subsequent degradation of HSP90 client proteins. nih.gov Ganetespib has shown superior potency compared to the first-generation ansamycin (B12435341) inhibitor 17-AAG. aacrjournals.orgnih.gov In various non-small cell lung cancer (NSCLC) cell lines, Ganetespib exhibited IC50 values ranging from 2 to 30 nmol/L, which was substantially lower than the 20–3,500 nmol/L required for 17-AAG. aacrjournals.org A broader study by the Pediatric Preclinical Testing Program across a panel of cell lines demonstrated potent cytotoxic activity, with a median relative IC50 (rIC50) value of 8.8 nM (range 4.4–27.1 nM). nih.gov

These in vitro assays highlight a key mechanistic feature: Ganetespib induces rapid degradation of HSP90 client proteins and maintains sustained activity even after short exposure times, leading to an irreversible commitment to apoptosis in cancer cells. nih.govnih.govmdpi.com

Table 1: In Vitro Potency of Ganetespib (this compound) in Cancer Cell Lines

Cell Line TypeParameterValueReference
Pediatric Preclinical Testing Program (PPTP) PanelMedian rIC508.8 nM nih.gov
PPTP Panel RangerIC50 Range4.4–27.1 nM nih.gov
Non-Small Cell Lung Cancer (NSCLC)IC50 Range2–30 nmol/L aacrjournals.org
Triple-Negative Breast Cancer (TNBC) lines (MDA-MB-231, OCUB-M)IC50Low nanomolar range nih.gov

Analysis of Intracellular Signaling Cascades Influenced by this compound at the Molecular Level

Ganetespib's inhibition of HSP90 leads to the simultaneous blockade of multiple oncogenic signaling pathways, a key advantage over single-target kinase inhibitors. nih.govnih.gov By promoting the degradation of numerous client proteins, Ganetespib effectively extinguishes critical signals required for cancer cell survival and proliferation. aacrjournals.orgnih.gov

Key signaling cascades affected by Ganetespib include:

PI3K/Akt/mTOR Pathway : This is a central pathway for cell survival and proliferation. Ganetespib treatment leads to the degradation of key components like Akt, which in turn inhibits downstream signaling. nih.govresearchgate.netnih.gov In gastric cancer cells, suppression of Akt, mTOR, and GSK3β was observed following treatment. nih.gov

Ras/Raf/MEK/ERK Pathway : This pathway is crucial for cell growth and division. Ganetespib destabilizes components such as Raf-1, leading to the inhibition of ERK1/2 phosphorylation. nih.govresearchgate.net This effect has been documented in thyroid, liver, and prostate cancer cell lines. nih.govresearchgate.net

JAK/STAT Pathway : Constitutive activation of this pathway is common in hematological and solid tumors. Ganetespib induces the targeted, proteasome-dependent degradation of JAK kinases (an established HSP90 client), which abrogates the phosphorylation and activation of STAT3 and STAT5. nih.govplos.org This has been observed to disrupt signaling mediated by autocrine IL-6 loops and receptor tyrosine kinases. researchgate.netplos.org

In prostate cancer cells, Ganetespib was shown to destabilize phosphorylated EGFR, STAT3, AKT, and ERK1/2 in a dose-dependent manner. researchgate.net Similarly, in liver cancer cells, it decreased the activity of ERK1/2 and S6 signal transduction proteins. mdpi.comnih.gov This multi-pathway inhibition underscores the compound's broad-spectrum anti-neoplastic potential. nih.gov

Table 2: Intracellular Signaling Pathways Modulated by Ganetespib (this compound)

Signaling PathwayKey Proteins Depleted/InactivatedCancer Models StudiedReference
PI3K/Akt/mTORp-Akt, Akt, mTOR, GSK3βProstate, Gastric, Pancreatic Cancer nih.govresearchgate.netnih.gov
Ras/Raf/MEK/ERKRaf-1, p-ERK1/2Prostate, Thyroid, Liver Cancer nih.govresearchgate.net
JAK/STATJAK2, p-STAT3, p-STAT5Hematological Malignancies, Prostate Cancer researchgate.netplos.org
Receptor Tyrosine Kinase (RTK)EGFR, ErbB2 (HER2), IGF-1RNSCLC, Breast, Gastric, Prostate Cancer nih.govresearchgate.netnih.gov

Elucidation of Receptor-Mediated Events and Downstream Molecular Effects of this compound Binding

The primary receptor-mediated events influenced by Ganetespib are indirect, resulting from the degradation of HSP90's client protein repertoire, which includes a host of crucial cellular receptors. nih.gov By inhibiting HSP90, Ganetespib prevents the proper folding and maturation of these receptors, targeting them for destruction. nih.gov

Receptors significantly affected by Ganetespib include:

Steroid Hormone Receptors : In hormone-receptor-positive breast cancer cell lines (MCF-7 and T47D), Ganetespib induced a potent, dose-dependent destabilization of the estrogen receptor (ER) and both isoforms of the progesterone (B1679170) receptor (PR). nih.gov

Receptor Tyrosine Kinases (RTKs) : This is a major class of HSP90 clients.

EGFR Family : Ganetespib causes the depletion of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). nih.govnih.gov This is effective even in cancers with mutations that confer resistance to other kinase inhibitors, such as the EGFR T790M mutation in NSCLC. aacrjournals.orgaacrjournals.org In lapatinib-resistant breast cancer cells, Ganetespib enhanced the reduction of EGFR and HER2. frontiersin.org

IGF-1R : Ganetespib disrupts and downregulates the Insulin-like Growth Factor-1 Receptor (IGF-1R), preventing signaling mediated by IGF-1. nih.govresearchgate.net

ALK : Anaplastic Lymphoma Kinase (ALK), particularly the EML4-ALK fusion protein found in some NSCLCs, is a sensitive client of HSP90. Ganetespib treatment leads to the loss of EML4-ALK expression and can overcome resistance to ALK inhibitors like crizotinib. nih.govaacrjournals.org

Cytokine Receptors : The function of various cytokine receptors is dependent on the JAK/STAT pathway, which is disrupted by Ganetespib through the degradation of JAK2. nih.govplos.org

The downstream molecular effect of this receptor degradation is the shutdown of the multiple signaling cascades they initiate, leading to growth arrest and apoptosis. nih.govnih.gov For instance, the degradation of ErbB2 in gastric cancer cells contributed to the inhibition of PI3K/Akt/MAPK signaling and the activation of death receptor and mitochondrial apoptotic pathways. nih.gov

Integration of this compound into Specific Biochemical Cycles or Metabolic Pathway Research

Ganetespib's influence extends to fundamental cellular processes, most notably the cell cycle and the DNA damage response (DDR).

Cell Cycle Regulation : Multiple studies have shown that Ganetespib induces cell cycle arrest, although the specific phase can be cell-type dependent.

In gastric cancer cells, Ganetespib caused a significant G2/M phase arrest. nih.gov This was accompanied by the upregulation of cyclin B1 and p27 and the downregulation of Cdk1, cyclin D1, and cyclin E. nih.gov

In mantle cell lymphoma models, Ganetespib pre-treatment enhanced ibrutinib-induced cell cycle arrest at the G0/G1 phase, with a significant decrease in the levels of CDK2, 4, and 6. frontiersin.org

The disruption of the cell cycle is a proposed mechanism for the radiosensitizing effects of Ganetespib, as it causes an arrest in the more radiosensitive G2/M phase. nih.govresearchgate.net

DNA Damage Response (DDR) : Ganetespib has been shown to interfere with DNA repair mechanisms. By disrupting the DDR, it can sensitize cancer cells to DNA-damaging agents like radiation. researchgate.net Treatment with Ganetespib can lead to an increase in markers of DNA damage, such as γH2AX and 53BP1 foci, and inhibit the repair of double-strand breaks. nih.govfrontiersin.org This effect is partly due to the depletion of key DDR proteins, such as CHK1, which are HSP90 clients. nih.gov

When used in combination with taxanes, Ganetespib's impact on the cell cycle machinery was found to exacerbate mitotic catastrophe, highlighting its ability to disrupt core biochemical cycles within cancer cells. aacrjournals.org

Advanced Analytical and Biophysical Characterization Techniques for Cid 71349467 Interactions

Spectroscopic Methods for Probing CID 71349467 Binding Events (e.g., NMR, SPR, ITC)

Spectroscopic techniques are vital for characterizing the dynamic and energetic aspects of this compound binding to its target caspases in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for mapping the binding interface of a ligand on its protein target at atomic resolution. Upon binding of this compound to a caspase, changes in the chemical environment of specific amino acid residues near the binding site would lead to chemical shift perturbations (CSPs) in the protein's NMR spectrum. By analyzing these shifts, researchers can precisely identify the contact points of the inhibitor in the enzyme's active site. While this technique is ideally suited for mapping the interaction of reversible inhibitors or non-covalent binding steps preceding covalent modification, specific studies detailing NMR CSP data for the this compound-caspase complex are not readily available in the surveyed literature.

Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique used to measure real-time binding kinetics and affinity. In a typical SPR experiment to study caspase inhibition, a caspase enzyme is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated. Given the irreversible nature of this compound, SPR would be particularly useful for measuring the initial binding and the rate of covalent modification.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. springernature.com In a single experiment, ITC can determine the binding affinity (K_D), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. springernature.com For the interaction between this compound and a caspase, ITC would measure the heat change as the inhibitor is titrated into a solution of the enzyme. This would reveal the primary driving forces of the binding event (whether it is enthalpy- or entropy-driven) before the irreversible covalent bond formation. Detailed thermodynamic data from ITC studies specifically for this compound were not found in the available literature.

Mass Spectrometry-Based Approaches for Characterizing this compound Complexes and Modifications

Mass spectrometry (MS) is an indispensable tool for confirming the identity of protein-inhibitor complexes and characterizing the precise nature of covalent modifications. Because this compound acts as an irreversible inhibitor, MS can be used to verify the covalent adduct formed with the target caspase. High-resolution MS analysis of a caspase that has been incubated with this compound would show a mass shift corresponding to the molecular weight of the inhibitor.

Furthermore, tandem MS (MS/MS) can be employed to pinpoint the exact site of modification. By digesting the modified caspase with a protease like trypsin and analyzing the resulting peptides, researchers can identify the specific peptide containing the modification. Subsequent fragmentation of this peptide in the mass spectrometer would reveal the modified amino acid, which is expected to be the catalytic cysteine in the caspase active site.

MS also forms the core of Activity-Based Protein Profiling (ABPP) , a powerful chemoproteomic strategy. scispace.com ABPP utilizes chemical probes that covalently react with the active sites of specific enzyme families to profile their functional state in complex biological systems. scispace.com A probe based on the Z-VAD scaffold, tagged with a reporter group (like biotin (B1667282) or a fluorophore), could be used to specifically label active caspases in a cell lysate. The labeled caspases can then be detected or enriched and subsequently identified by mass spectrometry, providing a snapshot of the active caspase repertoire under different cellular conditions.

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Elucidation of this compound Complexes

High-resolution structural methods like X-ray crystallography provide definitive, atomic-level views of how this compound engages its target enzymes. These structures are invaluable for understanding the molecular basis of inhibition and for guiding the design of more selective inhibitors.

Crystal structures of this compound (Z-VAD-FMK) in complex with human caspases have been solved, revealing the precise binding mode. The inhibitor's peptide backbone occupies the substrate-binding groove of the caspase, making a series of hydrogen bonds and hydrophobic contacts that mimic a natural substrate. The fluoromethylketone (FMK) "warhead" is positioned to react with the nucleophilic thiol group of the active site cysteine (Cys), forming an irreversible covalent thiohemiketal adduct.

Specific structural data for this compound in complex with caspases are available in the Protein Data Bank (PDB).

Caspase-1 in complex with Z-VAD-FMK : The structure (PDB ID: 2HBQ) shows the inhibitor bound in the active site, illustrating the key interactions within the S1-S4 specificity pockets. researchgate.net

Caspase-6 in complex with Z-VAD-FMK : The crystal structure (PDB ID: 3QNW) reveals the inhibitor bound to caspase-6 in a non-canonical, inactive conformation. rcsb.orgnih.gov This structure provides unique insights into the enzyme's conformational flexibility and suggests novel approaches for designing allosteric inhibitors. nih.gov

No structures of this compound complexes determined by Cryo-Electron Microscopy (Cryo-EM) were identified; this technique is typically applied to much larger protein complexes.

Target EnzymePDB IDResolution (Å)MethodKey Findings
Human Caspase-12HBQ2.30X-ray DiffractionReveals covalent adduct with the catalytic cysteine and key interactions in the substrate-binding groove. researchgate.net
Human Caspase-63QNW2.65X-ray DiffractionShows inhibitor bound to a non-canonical, inactive enzyme conformation, highlighting a unique peptide binding mode. rcsb.orgnih.gov

Application of Microfluidic and High-Throughput Screening Methodologies for this compound Interaction Analysis

The development of new enzyme inhibitors often relies on screening large libraries of chemical compounds. High-throughput screening (HTS) and microfluidic technologies have revolutionized this process by enabling the rapid and automated analysis of thousands of potential inhibitors.

High-Throughput Screening (HTS) assays for caspase activity are typically based on the cleavage of a fluorogenic substrate. In this format, active caspase enzyme, a substrate peptide linked to a fluorescent reporter, and a test compound are combined in the wells of a microplate. If the compound does not inhibit the enzyme, the substrate is cleaved, releasing the fluorophore and generating a fluorescent signal. An effective inhibitor like this compound would prevent substrate cleavage, resulting in low or no fluorescence. The quality and reliability of an HTS assay are often assessed by the Z'-factor, a statistical parameter that measures the separation between positive and negative controls. Robust HTS assays for caspase inhibitors have been developed with Z' values well above 0.5, indicating excellent suitability for large-scale screening.

Microfluidic methodologies offer several advantages for studying enzyme-inhibitor interactions, including significantly lower reagent consumption, faster analysis times, and the ability to perform single-cell analyses. A microfluidic device could be designed to rapidly mix caspases and inhibitors in precisely controlled volumes, allowing for the determination of inhibition kinetics with high temporal resolution. While the principles of microfluidics are well-suited for such studies, specific research applying these platforms to the analysis of this compound interactions was not prominently featured in the surveyed literature.

Future Directions and Emerging Research Avenues for Cid 71349467

Integration of Multi-Omics Data for Comprehensive Understanding of CID 71349467 Biological Roles

A singular focus on the Hsp90-client protein axis provides an incomplete picture of the systemic impact of this compound. A holistic understanding requires the integration of multiple layers of biological information, or "multi-omics." By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive, systems-level view of the cellular response to Hsp90 inhibition by this compound.

Genomics: Genomic analyses are crucial for identifying genetic features that predispose or confer resistance to this compound. For instance, studies have shown that the sensitivity of non-small cell lung cancer (NSCLC) cells to this compound is strongly correlated with the presence of specific oncogenic drivers like the EML4-ALK fusion protein, which is a highly dependent Hsp90 client. Future genomic studies will focus on identifying complex genetic signatures, beyond single mutations, that can serve as robust predictive biomarkers.

Transcriptomics: RNA sequencing (RNA-seq) reveals the dynamic changes in gene expression following treatment with this compound. A characteristic transcriptomic response includes the potent induction of a heat shock response, marked by the upregulation of genes encoding Hsp70 and other chaperones. This is a cellular defense mechanism against proteotoxic stress. Concurrently, transcriptomics can map the downregulation of pathways controlled by Hsp90 clients, providing insight into the compound's functional consequences.

Proteomics: As this compound's primary mechanism is to induce protein degradation, proteomics is arguably the most direct method for assessing its activity. Advanced mass spectrometry-based quantitative proteomics can simultaneously measure changes in thousands of proteins. Such studies have not only confirmed the degradation of known Hsp90 clients (e.g., ALK, EGFR, MET, HER2) but have also led to the discovery of novel client proteins and interaction partners, thereby expanding the known Hsp90 interactome.

The table below summarizes the application of various omics technologies in the study of this compound.

Omics TechnologyData GeneratedApplication to this compound Research
GenomicsDNA sequence, mutations, copy number variationsIdentification of genetic biomarkers (e.g., ALK fusion) predictive of sensitivity or resistance.
TranscriptomicsmRNA expression levels (gene activity)Mapping pathway modulation, such as the heat shock response and downregulation of client-driven signaling.
ProteomicsProtein abundance, post-translational modifications, protein-protein interactionsDirectly quantifying the degradation of Hsp90 client proteins and discovering novel interactors.
MetabolomicsLevels of small molecule metabolites (e.g., glucose, lactate, amino acids)Assessing the impact on cellular metabolism and identifying metabolic vulnerabilities.

Development of Novel Experimental Models for Advanced this compound Mechanistic Studies

To better predict the clinical activity of this compound, research must move beyond traditional two-dimensional (2D) monolayer cell cultures. The development and application of more physiologically relevant, three-dimensional (3D) models are paramount for studying its mechanism in a context that more closely mimics a human tumor.

Patient-Derived Organoids (PDOs): Organoids are 3D, self-organizing structures grown from patient tumor cells that recapitulate the cellular heterogeneity and architecture of the original tumor. PDOs offer a powerful platform for testing this compound on a patient-specific basis, potentially enabling personalized medicine approaches. They allow for the investigation of drug response in a system that preserves the native cell-cell interactions and differentiation patterns.

Patient-Derived Xenografts (PDXs): PDX models involve the implantation of fresh human tumor tissue into immunodeficient mice. These models maintain the genomic integrity and heterogeneity of the parent tumor far better than cell lines. PDXs have been instrumental in demonstrating the in vivo efficacy of this compound against various tumor types, providing crucial preclinical data on drug activity within a complex biological system that includes a stromal microenvironment and vasculature.

Genetically Engineered Mouse Models (GEMMs): GEMMs are engineered to develop tumors driven by specific genetic alterations, mirroring human cancers. A key advantage of GEMMs over PDX models is the presence of a fully competent immune system. This allows researchers to study the interplay between Hsp90 inhibition by this compound and the host anti-tumor immune response, an area of growing importance.

CRISPR-Based Functional Genomics: The use of CRISPR-Cas9 technology for genome-wide screening can identify genes that, when inactivated, synergize with this compound (synthetic lethality) or cause resistance. These unbiased screens are a powerful tool for discovering novel combination therapy strategies and for elucidating the genetic context in which the compound is most effective.

The following table compares these advanced experimental models for this compound research.

Experimental ModelKey AdvantageLimitationSpecific Application for this compound
Patient-Derived Organoids (PDOs)High-throughput, preserves tumor architecture, patient-specificLacks immune system and vasculatureScreening for patient-specific sensitivity and identifying response biomarkers.
Patient-Derived Xenografts (PDXs)Preserves tumor heterogeneity and microenvironmentCostly, low-throughput, typically uses immunodeficient miceEvaluating in vivo efficacy and pharmacodynamic responses in a human-like tumor.
Genetically Engineered Mouse Models (GEMMs)Intact immune system, models tumor initiation and progressionMouse physiology differs from human; specific to engineered mutationStudying the immunomodulatory effects of this compound and its interaction with the immune system.
CRISPR-Cas9 ScreensUnbiased, genome-wide discoveryTypically performed in 2D culture, requires validation in advanced modelsIdentifying novel genes and pathways that confer sensitivity or resistance to this compound.

Application of Artificial Intelligence and Machine Learning in this compound Interaction Prediction

The vast and complex datasets generated by multi-omics and advanced models are often too large for traditional analysis. Artificial intelligence (AI) and machine learning (ML) offer powerful computational approaches to extract meaningful patterns, predict outcomes, and guide future experiments for this compound.

Biomarker Discovery and Response Prediction: ML algorithms can be trained on multi-omics data from preclinical models or clinical trials to build predictive models. These models can integrate thousands of features (e.g., gene expression levels, mutation status, protein abundance) to generate a "response score" for this compound in a given tumor, surpassing the predictive power of single biomarkers.

Prediction of Novel Drug-Target Interactions: While this compound is a highly specific Hsp90 inhibitor, AI can be used to predict potential off-target interactions. By using deep learning models trained on known drug-target interaction data and the chemical structure of this compound, it is possible to screen the entire human proteome for proteins that might bind the compound. This can help anticipate unexpected biological effects or identify novel therapeutic targets.

Rational Design of Combination Therapies: The number of possible drug combinations is astronomical. AI can analyze large-scale drug screen datasets (e.g., the NCI-60 panel) and biological network data to predict which therapeutic agents will act synergistically with this compound. This computational approach can prioritize the most promising combinations for experimental validation, saving significant time and resources.

The table below outlines potential applications of AI/ML in this compound research.

AI/ML ApplicationRequired Input DataPotential Outcome for this compound Research
Predictive Biomarker ModelsMulti-omics data (genomics, transcriptomics, etc.) from treated samplesA robust, multi-feature signature to predict which patients will respond to treatment.
Drug-Target Interaction PredictionChemical structure of this compound, protein structure databases (e.g., AlphaFold)A prioritized list of potential off-targets or novel therapeutic targets for experimental validation.
Synergistic Combination PredictionDrug response data, protein-protein interaction networks, pathway informationIdentification of the most promising combination therapies with this compound for specific cancer types.
Analysis of Digital PathologyHigh-resolution images of tumor tissue stained for relevant markersAutomated identification of morphological features in tumors that correlate with response to this compound.

Q & A

Basic Research Questions

Q. How can I formulate a robust research question for studying CID 71349467 in an academic context?

  • Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:

  • Feasibility: Ensure access to this compound synthesis protocols and analytical tools.
  • Novelty: Address unexplored properties (e.g., thermodynamic stability under specific conditions).
  • Relevance: Align with broader scientific goals, such as catalytic applications or molecular interactions.
    Avoid overly broad questions; refine using PICO (Population, Intervention, Comparison, Outcome) for experimental studies .

Q. What are the key considerations for designing experiments involving this compound?

  • Methodological Answer :

  • Quantitative Studies : Prioritize reproducibility by detailing synthesis conditions (e.g., solvent purity, temperature gradients) and validation methods (e.g., NMR, XRD) .
  • Qualitative Studies : Use ethnography or case studies to explore interdisciplinary applications (e.g., environmental impact assessments).
  • Mixed Methods : Combine spectroscopic data with computational modeling to correlate structural properties with reactivity .
    Always include controls (e.g., blank reactions, reference compounds) and validate instruments using standardized protocols .

Q. How should I conduct a literature review specific to this compound?

  • Methodological Answer :

  • Use databases like PubMed and SciFinder with search terms: “this compound,” “synthesis,” “applications,” and “mechanistic studies.”
  • Screen results using inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010, excluding industrial patents) .
  • Organize findings thematically (e.g., synthetic pathways, spectroscopic characterization) and identify contradictions (e.g., conflicting solubility data) for further investigation .

Advanced Research Questions

Q. How do I resolve contradictions in experimental data for this compound across studies?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets, accounting for variables like purity levels or measurement techniques .
  • Replication Studies : Reproduce key experiments (e.g., crystallization attempts) under identical conditions to isolate discrepancies .
  • Meta-Analysis : Pool data from multiple studies to identify trends or outliers (e.g., anomalous melting points) .
    Example: If two studies report differing catalytic efficiencies, compare reaction solvents or catalyst loadings to trace the source of variation .

Q. What strategies optimize experimental parameters for this compound in novel applications?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, pH, concentration). For instance:
FactorLevels TestedResponse Variable
Temperature (°C)25, 40, 60Reaction Yield (%)
pH3, 7, 11Purity (HPLC)
  • Machine Learning : Train models on existing data to predict optimal conditions for untested scenarios (e.g., solvent-free synthesis) .

Q. How can I integrate multi-modal data (e.g., spectroscopic, computational) for this compound analysis?

  • Methodological Answer :

  • Data Fusion : Align NMR peaks with DFT-calculated chemical shifts to validate structural assignments .
  • Visualization Tools : Create overlay plots (e.g., IR spectra vs. temperature) to identify phase transitions or degradation pathways.
  • Cross-Validation : Compare XRD patterns with molecular dynamics simulations to confirm crystallographic predictions .

Guidelines for Data Presentation

  • Tables : Include error margins and statistical significance indicators (e.g., ±SD, p-values) .
  • Figures : Use high-resolution spectra/chromatograms with annotated peaks and axis labels .
  • Ethical Compliance : Disclose funding sources, conflicts of interest, and institutional review board approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.